N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide
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Overview
Description
N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide is a heterocyclic compound that features a thiophene ring and a tetrahydrofuran ring connected via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with tetrahydrofuran-3-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxamide group.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tetrahydrofuran-3-amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties due to its ability to inhibit mitochondrial complex I.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Research: It has shown enzyme inhibition activities, making it a potential lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide involves the inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to reduced ATP production and inducing apoptosis in cancer cells . The compound’s molecular targets include the active sites of mitochondrial enzymes, where it binds and inhibits their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene ring structure and have been studied for their biological activities.
Furan-2-carboxamide derivatives: These compounds have a furan ring instead of a thiophene ring and exhibit similar enzyme inhibition properties.
Uniqueness
N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide is unique due to its combination of a thiophene ring and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial complex I sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(9-1-3-13-6-9)11-5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVFWPDAGPEXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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